2-Nonenoic acid gamma-lactone 2-Nonenoic acid gamma-lactone elongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). has a fruity and minty taste.
Brand Name: Vulcanchem
CAS No.: 21963-26-8
VCID: VC3834388
InChI: InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3
SMILES: CCCCCC1C=CC(=O)O1
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

2-Nonenoic acid gamma-lactone

CAS No.: 21963-26-8

Cat. No.: VC3834388

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

2-Nonenoic acid gamma-lactone - 21963-26-8

Specification

CAS No. 21963-26-8
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name 2-pentyl-2H-furan-5-one
Standard InChI InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3
Standard InChI Key MXZSZHJBUODOJK-UHFFFAOYSA-N
SMILES CCCCCC1C=CC(=O)O1
Canonical SMILES CCCCCC1C=CC(=O)O1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Nonenoic acid gamma-lactone (IUPAC name: 5-pentyl-2,5-dihydrofuran-2-one) features a gamma-lactone ring system, where the ester functional group bridges the C2 and C5 positions of a dihydrofuran scaffold. The pentyl substituent at the C5 position contributes to its hydrophobic character . Key structural attributes include:

PropertyValueSource
Molecular formulaC₉H₁₄O₂
Molecular weight154.21 g/mol
SMILESCCCCCCC1OC(=O)C=C1
InChI KeyMXZSZHJBUODOJK-UHFFFAOYSA-N
Density (25°C)0.982–0.986 g/cm³
SolubilityEthanol-soluble; water-insoluble

The planar geometry of the lactone ring, confirmed by X-ray crystallography in related butenolides, facilitates π-orbital interactions that influence its reactivity and flavor-enhancing capabilities .

Synthesis and Production Methods

Cyclization of 2-Nonenoic Acid

The primary industrial synthesis involves acid-catalyzed cyclization of 2-nonenoic acid. In a representative protocol:

  • Reactant Preparation: 2-Nonenoic acid is synthesized via condensation of heptanal with malonic acid under basic conditions.

  • Lactonization: Concentrated sulfuric acid (80–85%) induces intramolecular esterification at 170°C, forming the gamma-lactone ring.

  • Purification: Distillation under reduced pressure (123–128°C at 800 Pa) yields the final product with >95% purity .

Alternative routes employ HY zeolite catalysts to improve reaction efficiency, achieving yields of 75–80% while minimizing byproduct formation .

Industrial Applications and Functional Properties

Flavor and Fragrance Industry

2-Nonenoic acid gamma-lactone serves as a niche flavoring agent, imparting minty and fruity undertones at concentrations of 3–55 mg/kg in food products . Comparative analysis with structurally similar lactones reveals its unique aroma profile:

Lactone TypeAroma NotesThreshold (ppm)
2-Nonenoic γ-lactoneMint, green apple0.002–0.005
γ-Nonalactone (CAS 104-61-0)Coconut, peach0.001
δ-DecalactoneCreamy, dairy-like0.0005

Despite its potential, market adoption remains limited compared to γ-nonalactone due to higher production costs and narrower regulatory approvals .

Research Gaps and Future Directions

Underexplored Applications

Emerging studies propose novel uses in:

  • Green Chemistry: As a biosolvent for lipid extraction, leveraging its non-polar solubility profile.

  • Polymer Science: Ring-opening polymerization to create biodegradable polyesters with tunable thermal properties.

Critical research needs include:

  • Metabolic Pathway Analysis: Clarifying human absorption and excretion mechanisms.

  • Ecotoxicity Profiling: Assessing environmental persistence in aquatic systems.

  • Synthetic Biology: Engineering microbial strains (e.g., Yarrowia lipolytica) for sustainable biosynthesis.

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